molecular formula C24H29BrN4O5 B298450 N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide

カタログ番号 B298450
分子量: 533.4 g/mol
InChIキー: GBUHYQTWKIKMNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as BMT-1, is a small molecule that has been developed as a potential therapeutic agent for the treatment of cancer. BMT-1 has been shown to have anticancer properties in preclinical studies, and its mechanism of action involves the inhibition of a specific protein that is overexpressed in many types of cancer cells.

作用機序

The mechanism of action of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide involves the inhibition of a specific protein called heat shock protein 90 (HSP90), which is overexpressed in many types of cancer cells. HSP90 is involved in the folding and stabilization of numerous client proteins that are essential for cancer cell survival and proliferation. By inhibiting HSP90, this compound disrupts the activity of these client proteins and induces cancer cell death (Yin et al., 2014).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting HSP90, this compound also induces the activation of several signaling pathways that are involved in cancer cell death, including the JNK and p38 MAPK pathways (Zhang et al., 2018). This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cancer cell migration and invasion (Yin et al., 2014; Zhang et al., 2018).

実験室実験の利点と制限

One advantage of using N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments is its specificity for HSP90, which makes it a valuable tool for studying the role of this protein in cancer cell biology. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations (Yin et al., 2014). Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for certain experiments.

将来の方向性

There are several potential future directions for the study of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of this compound. Another potential direction is the investigation of the role of HSP90 in other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the potential use of this compound in combination with other anticancer agents is an area of ongoing research, as it may enhance the efficacy of current cancer treatments (Zhang et al., 2018).
Conclusion
In conclusion, this compound is a small molecule that has shown promise as a potential therapeutic agent for the treatment of cancer. Its mechanism of action involves the inhibition of HSP90, which is overexpressed in many types of cancer cells. While there are limitations to its use in lab experiments, there are several potential future directions for the study of this compound, including the development of more potent and selective HSP90 inhibitors and the investigation of its use in combination with other anticancer agents.

合成法

The synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide involves several steps, including the coupling of two different building blocks and the subsequent purification of the final product. The synthesis method has been described in detail in a scientific publication, which provides a step-by-step protocol for the preparation of this compound (Yin et al., 2014).

科学的研究の応用

N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide has been the subject of several scientific studies, which have investigated its potential as a therapeutic agent for the treatment of cancer. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells (Yin et al., 2014; Zhang et al., 2018). In vivo studies in animal models have also demonstrated the anticancer activity of this compound, with significant reductions in tumor growth observed in treated animals (Zhang et al., 2018).

特性

分子式

C24H29BrN4O5

分子量

533.4 g/mol

IUPAC名

N//'-(4-bromo-3-methylphenyl)-N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C24H29BrN4O5/c1-16-14-18(5-6-19(16)25)27-23(31)22(30)26-8-9-28-10-12-29(13-11-28)24(32)17-4-7-20(33-2)21(15-17)34-3/h4-7,14-15H,8-13H2,1-3H3,(H,26,30)(H,27,31)

InChIキー

GBUHYQTWKIKMNY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)Br

正規SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。